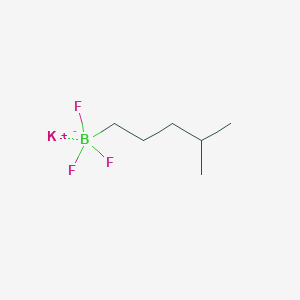

Potassium;trifluoro(4-methylpentyl)boranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

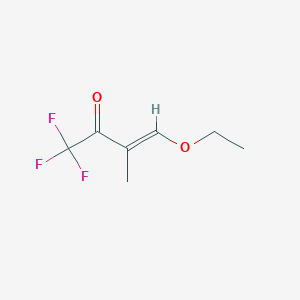

Molecular Structure Analysis

The InChI code for Potassium;trifluoro(4-methylpentyl)boranuide is1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that should be stored at 4 degrees Celsius . It has a molecular weight of 192.07 .Aplicaciones Científicas De Investigación

1. Advances in Organic Chemistry

Potassium trifluoro(organo)borates, which include derivatives like potassium trifluoro(4-methylpentyl)boranuide, are highly stable organoboron derivatives that have emerged as promising alternatives in organic chemistry. They have demonstrated notable reactivity, outperforming boronic acids or esters in various reactions, including transmetallation reactions with transition metals and intermediate formation of difluoroboranes (Darses & Genet, 2003).

2. Catalysis and Synthesis

These compounds are instrumental in catalysis, as seen in rhodium-catalyzed reactions. They are used in the formation of alanine derivatives and in cross-coupling reactions with aromatic aldehydes, leading to ketone synthesis under mild conditions (Navarre, Darses & Genêt, 2004; Pucheault, Darses & Genêt, 2004).

3. Asymmetric Synthesis

In asymmetric synthesis, potassium trifluoro(organo)borates have been employed in rhodium-catalyzed asymmetric 1,4-additions. They provide high yields and enantioselectivities, offering improvements over boronic acids in terms of stability and ease of purification (Gendrineau, Genêt & Darses, 2009).

4. In Polymerization Catalysis

Potassium trifluoro(organo)borates contribute to polymerization catalysis. Pentafluorophenylboranes, closely related to these compounds, have been used as co-catalysts in metallocene-based polymerization of olefins, demonstrating the versatile applications of boron chemistry in industrial processes (Piers & Chivers, 1998).

5. Therapeutic Implications

Although the focus is not on drug use and dosage, it's worth noting that derivatives of potassium trifluoro(organo)borates have been studied for their potential in cancer treatment. For instance, potassium tris(4-methyl-1-pyrazolyl) borohydride, a compound structurally related to potassium trifluoro(4-methylpentyl)boranuide, has shown antiproliferative activity in hepatocellular carcinoma, highlighting the potential medical applications of these compounds (Jin, Xu, Li & Huang, 2014).

Safety and Hazards

Potassium;trifluoro(4-methylpentyl)boranuide is not intended for human or veterinary use. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Potassium;trifluoro(4-methylpentyl)boranuide is a type of organotrifluoroborate compound . Organotrifluoroborates are known to be potent boronic acid surrogates . They are often used in Suzuki Cross-Coupling reactions, where they interact with various organic compounds .

Mode of Action

In Suzuki Cross-Coupling reactions, organotrifluoroborates, such as this compound, act as the boron component . They interact with organic compounds to form new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki Cross-Coupling reaction pathway . This pathway is essential for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to have good solubility in water . This property can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it is sensitive to strong oxidizing agents, which can affect its efficacy .

Propiedades

IUPAC Name |

potassium;trifluoro(4-methylpentyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZFHAXJIRGJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)

![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)

![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)